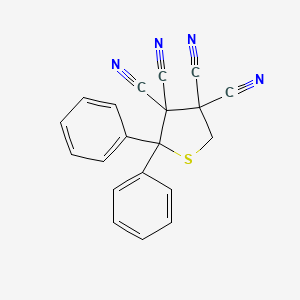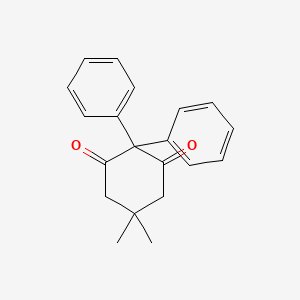
5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione is an organic compound with a complex structure characterized by two phenyl groups and two methyl groups attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione typically involves the condensation of benzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include substituted cyclohexane derivatives, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
5,5-Dimethyl-1,3-cyclohexanedione: Known for its use in organic synthesis and as a reagent in various chemical reactions.
2,2-Diphenyl-1,3-cyclohexanedione: Another compound with similar structural features but different chemical properties and applications.
Uniqueness: 5,5-Dimethyl-2,2-diphenylcyclohexane-1,3-dione is unique due to the presence of both phenyl and methyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
83566-41-0 |
|---|---|
Fórmula molecular |
C20H20O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-2,2-diphenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-19(2)13-17(21)20(18(22)14-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
ODCLOJBFBKDMOL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


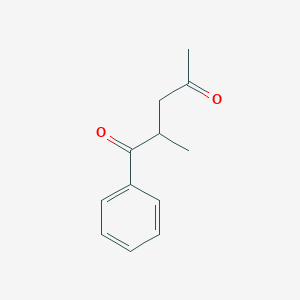

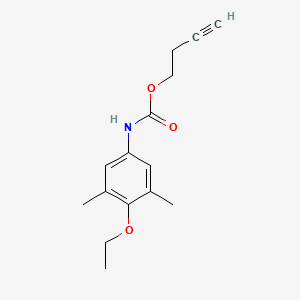
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
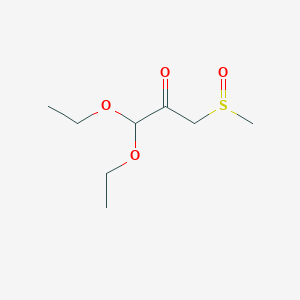
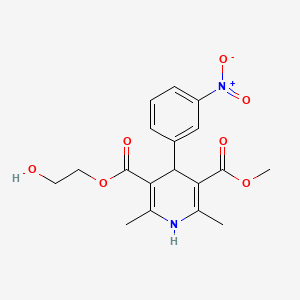
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
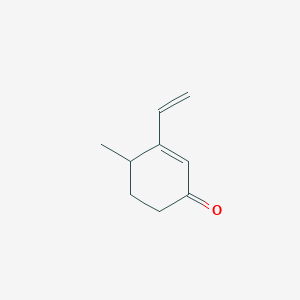
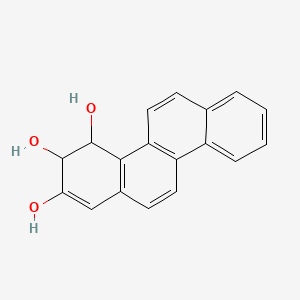

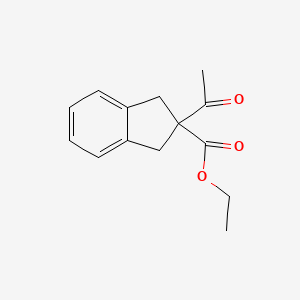
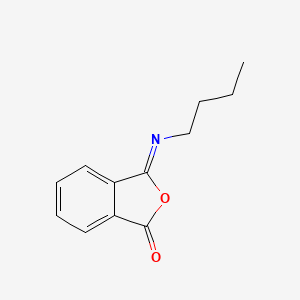
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
